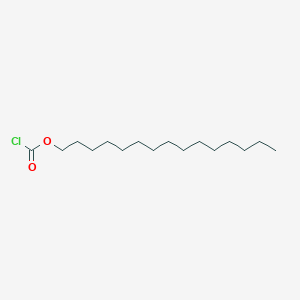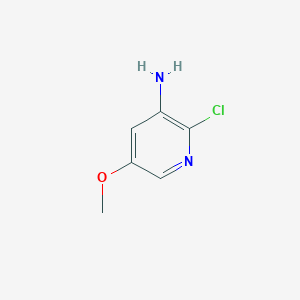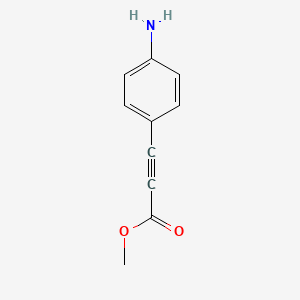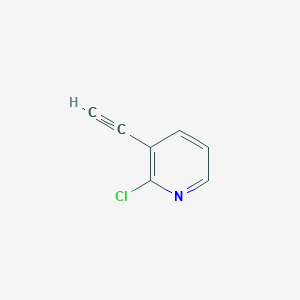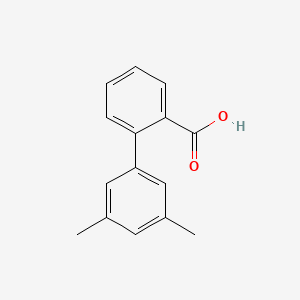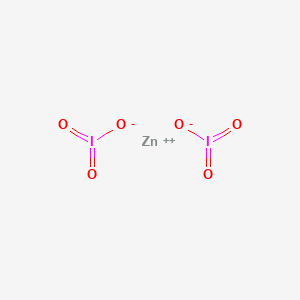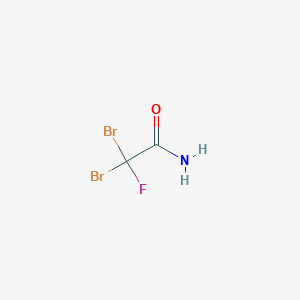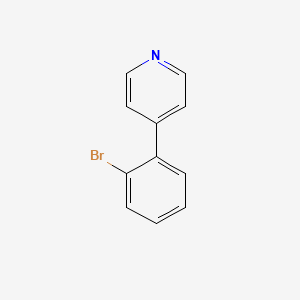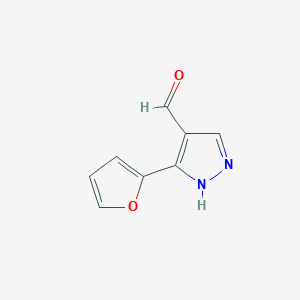
3-(Furan-2-yl)-1H-pyrazol-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a furan ring fused to a pyrazole ring with an aldehyde functional group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
Target of Action
Similar compounds have been studied for their potential effects on various cellular targets
Mode of Action
It’s known that furan derivatives can interact with various cellular components, potentially leading to changes in cell function . The specific interactions of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde with its targets remain to be elucidated.
Biochemical Pathways
Furan derivatives are known to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
Result of Action
Similar compounds have shown potential cytotoxic effects against certain cancer cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. One common method includes the cyclization of furfural hydrazone, which is formed by the condensation of furfural with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde can be optimized by using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Furyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-Furyl)-1H-pyrazole-4-methanol.
Substitution: 3-(2-Bromo-furyl)-1H-pyrazole-4-carbaldehyde or 3-(2-Nitro-furyl)-1H-pyrazole-4-carbaldehyde.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Furyl)acrylic acid: Another furan derivative with applications in sustainable chemical synthesis.
5-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A structural isomer with similar reactivity but different biological activity.
2-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A positional isomer with distinct chemical properties.
Uniqueness
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the furan and pyrazole rings, which imparts distinct reactivity and biological activity compared to its isomers and other furan derivatives. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWLQMYOBOOAFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605440 |
Source


|
| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61619-81-6 |
Source


|
| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions "chitosan Schiff bases". What is the relevance of 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde in this context?
A1: While the specific synthesis procedure for the chitosan Schiff bases isn't detailed in the abstract, it's highly likely that 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde acts as a key building block. Schiff bases are formed by the reaction of an aldehyde with a primary amine. Chitosan, a natural polymer derived from chitin, possesses primary amine groups. Therefore, 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde, being an aldehyde, can react with these amine groups on chitosan to form a Schiff base []. This modification with a furan-pyrazole moiety could introduce new properties to the chitosan, potentially enhancing its biological activity or facilitating the complexation with silver nanoparticles (AgNPs) as described in the paper's title.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

